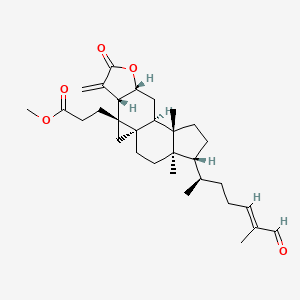

Coronalolide methyl ester

概要

説明

科学的研究の応用

Cytotoxic Activity

Coronalolide methyl ester has shown broad cytotoxic activity when evaluated against a panel of human cancer cell lines . This suggests that it could be used in the development of new cancer therapies.

Chemical Structure Analysis

The compound’s structure has been analyzed using X-Ray crystallography . This technique allows scientists to understand the compound’s molecular structure, which can be crucial in predicting its reactivity and potential applications.

Amidation Reactions

Esters, including Coronalolide methyl ester, can undergo base-promoted direct amidation . This reaction is useful for the synthesis of amides, which are fundamental functionalities in organic molecules.

Synthesis of Phosphoramidates

The findings from the study of base-promoted direct amidation of esters have been applied in the synthesis of phosphoramidates . Phosphoramidates are important in various fields, including medicinal chemistry and materials science.

Industrial Applications

Esters are used in diverse sectors such as food manufacturing, leather tanneries, paper and pulp production, textiles, detergents, cosmetics, pharmaceuticals, biodiesel synthesis, bioremediation, and waste treatment . While the specific applications of Coronalolide methyl ester in these industries are not mentioned, it’s plausible that it could be used in similar ways to other esters.

Art Conservation

Research suggests that heavy metals in pigments react with oils in paint to form soaps . When exposed to moisture, the soaps can become sticky or dissolve, causing damage to the painting . As an ester, Coronalolide methyl ester could potentially be involved in similar reactions, which could be relevant in the field of art conservation.

Safety and Hazards

When handling Coronalolide methyl ester, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash thoroughly with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

作用機序

Target of Action

Coronalolide methyl ester, a compound isolated from the leaves of Gardenia coronaria , exhibits broad cytotoxic activity when evaluated against a panel of human cancer cell lines . This suggests that its primary targets are likely to be components of the cellular machinery involved in cell proliferation and survival, particularly those found in cancer cells.

Mode of Action

Its broad cytotoxic activity suggests that it may interact with its targets to disrupt normal cellular processes, leading to cell death

Result of Action

Coronalolide methyl ester has been shown to exhibit broad cytotoxic activity against a panel of human cancer cell lines . This suggests that the compound’s action results in the death of cancer cells, potentially making it a promising candidate for anticancer therapy.

特性

IUPAC Name |

methyl 3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-5-methylidene-14-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O5/c1-19(17-32)8-7-9-20(2)22-10-12-29(5)24-16-23-26(21(3)27(34)36-23)31(13-11-25(33)35-6)18-30(24,31)15-14-28(22,29)4/h8,17,20,22-24,26H,3,7,9-16,18H2,1-2,4-6H3/b19-8+/t20-,22-,23-,24+,26-,28-,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFAZZFTBDKRJL-PXERRMOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coronalolide methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known biological activity of Coronalolide methyl ester?

A1: While the provided abstracts don't directly investigate the activity of Coronalolide methyl ester, they mention that it is a constituent of Gardenia coronaria leaves [, ]. The methanolic extract of these leaves, which likely contains Coronalolide methyl ester, displays antibacterial activity against both Gram-negative and Gram-positive bacteria []. Further research is needed to isolate and specifically evaluate the activity of Coronalolide methyl ester.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;[4-(7-oxido-4-oxochromen-3-yl)phenyl] sulfate](/img/structure/B1150725.png)

![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1150734.png)